molecular formula C16H18FN5O7 B3067812 (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 161109-77-9

(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B3067812
CAS No.: 161109-77-9
M. Wt: 411.34 g/mol
InChI Key: LDICZLRLPNWOIS-ADGXKJENSA-N
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Description

(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C16H18FN5O7 and its molecular weight is 411.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

An important application of this compound is in anticancer research. A study by Liu et al. (2014) synthesized a similar compound as an anticancer nucleosides intermediate by coupling bromotriazole with protected ribose sugar, confirming its structure and conformation through X-ray diffraction (Liu et al., 2014).

Crystal Structure Analysis

In another study, Jasinski et al. (2009) analyzed the crystal structure of a related compound, which features a central furan ring with various groups bonded in absolute R configuration. This study highlighted extensive intramolecular hydrogen bond interactions and provided insights into the compound's geometric and packing parameters (Jasinski et al., 2009).

Pharmacokinetics and Metabolism Studies

The compound has been studied for its pharmacokinetics and metabolism. For instance, Jia et al. (2016) established a method for quantifying IMM-H007 (a related compound) and its major metabolites in hamster blood, contributing to the understanding of its pharmacokinetic properties (Jia et al., 2016).

Synthesis of Heterocyclic Scaffolds

Pandey et al. (2012) demonstrated the use of a related compound as a designer substrate in the synthesis of valuable heterocyclic building blocks, highlighting its utility in creating various biologically active molecules (Pandey et al., 2012).

Probing Enzyme Functions

Emmrich et al. (2010) synthesized a related compound as a stable analog of ATP, intended for studying the binding site and function of adenylyl cyclases, demonstrating its utility in enzyme research (Emmrich et al., 2010).

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDICZLRLPNWOIS-ADGXKJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158139
Record name 2-Fluoro-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161109-77-9
Record name 2-Fluoro-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161109-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-9-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 4
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 6
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

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